molecular formula C7H15N B1194755 Cycloheptylamine CAS No. 5452-35-7

Cycloheptylamine

Cat. No.: B1194755
CAS No.: 5452-35-7
M. Wt: 113.2 g/mol
InChI Key: VXVVUHQULXCUPF-UHFFFAOYSA-N
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Description

Cycloheptylamine (CHPA) is an organic compound that is a member of the cycloalkylamine family. CHPA is a versatile compound with potential applications in the pharmaceutical, agricultural, and industrial sectors. CHPA has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

  • Oxidative Deamination by Rabbit Liver Microsomes : Cycloheptylamine, along with cyclohexylamine and cyclopentylamine, undergoes oxidative deamination to form corresponding ketones in rabbit liver microsomes. This process is catalyzed by a microsomal cytochrome P-450-dependent monooxygenase system (Kurebayashi, Tanaka, & Yamaha, 1979).

  • Analytical Profiles in Psychoactive Substances : this compound has been identified in the analysis of psychoactive arylcyclohexylamines, demonstrating its presence in substances sold as "research chemicals" (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

  • Determination in Foodstuffs : A method involving the oxidation of this compound to cyclohexylamine followed by derivatization has been developed for determining cyclamate sweetener in various food products. This showcases its role in food safety and quality analysis (Scotter et al., 2009).

  • Cytogenetic Studies : this compound's metabolite, cyclohexylamine, was found to induce chromosomal breaks in rats, suggesting potential cytogenetic effects (Legator, Palmer, Green, & Petersen, 1969).

  • Chromosomal Damaging Effect in Animals : this compound, when administered to Chinese hamsters, showed chromosome-damaging effects, indicating its potential impact on genetic stability (Van Went-de Vries et al., 1975).

  • Detection on Soil Surfaces : this compound has been detected on soil surfaces exposed to laboratory air, revealing its environmental presence and potential as a pollutant (Groenewold et al., 1996).

  • Quantification in Urine Samples : An HPLC method has been developed for quantifying this compound in urine samples, demonstrating its relevance in medical and toxicological analysis (Casals et al., 1996).

  • Metabolic Studies : this compound was studied in rabbits and rats for its metabolism into various compounds, highlighting its metabolic pathways in different species (Benson & Spillane, 1977).

  • Cyclohexylamine Oxidase Characterization : The study of cyclohexylamine oxidase from Acinetobacter sp. YT-02, which degrades this compound, provides insights into microbial degradation and potential bioremediation applications (Zhou et al., 2018).

  • Dominant Lethal Effects in Mice : Research on this compound's metabolite, cyclohexylamine sulfate, found no indication of mutagenic action in mice, contributing to the understanding of its genetic impact (Lorke & Machemer, 1974).

Safety and Hazards

Cycloheptylamine is flammable and can cause severe skin burns and eye damage . It is toxic if swallowed, in contact with skin, or if inhaled . It is suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure .

Future Directions

Relevant Papers

The paper “Kinetic study on electrochemical oxidation of catechols in the presence of cycloheptylamine and aniline: Experiments and digital simulation” provides a mechanistic insight into the reaction of o-benzoquinones derived by the oxidation of various catechols with this compound . Another paper discusses the efficacy of this compound derivatives in treating type 2 diabetes in rats .

Biochemical Analysis

Biochemical Properties

Cycloheptylamine plays a significant role in biochemical reactions due to its amine group, which can participate in various interactions with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activities of enzymes such as acetylcholinesterase and monoamine oxidase . These interactions suggest that this compound can act as an enzyme inhibitor, affecting the normal function of these enzymes and potentially altering biochemical pathways.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, impacting neurotransmission and cell signaling . Additionally, its interaction with monoamine oxidase can influence the metabolism of monoamines, affecting cellular metabolism and gene expression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit enzymes such as acetylcholinesterase and monoamine oxidase by binding to their active sites, preventing the normal substrate from accessing the enzyme . This inhibition can lead to changes in the levels of neurotransmitters and other metabolites, ultimately affecting cellular function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is known to be a flammable liquid and can cause severe skin and eye irritation . Over time, its effects on cellular function may vary, with potential long-term impacts observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that this compound can cause severe damage to tissues and organs at high doses, indicating a narrow therapeutic window . It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting enzymes such as monoamine oxidase . This inhibition can lead to changes in the levels of monoamines and other metabolites, impacting overall metabolic pathways and cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can be influenced by these interactions, affecting its overall activity and function . Understanding the transport and distribution of this compound is essential for determining its efficacy and potential side effects.

Subcellular Localization

This compound’s subcellular localization can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can influence its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

cycloheptanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c8-7-5-3-1-2-4-6-7/h7H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVVUHQULXCUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063899
Record name Cycloheptanamine
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Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5452-35-7
Record name Cycloheptylamine
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Record name Cycloheptylamine
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Record name Cycloheptylamine
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Record name Cycloheptanamine
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Record name Cycloheptylamine
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Record name CYCLOHEPTANAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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